molecular formula C16H23NO3 B10973020 N-cycloheptyl-2,6-dimethoxybenzamide

N-cycloheptyl-2,6-dimethoxybenzamide

Cat. No.: B10973020
M. Wt: 277.36 g/mol
InChI Key: BUVORGHVHAIXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol It is a benzamide derivative characterized by the presence of a cycloheptyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with cycloheptylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,6-dimethoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets would depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2,6-dimethoxybenzamide is unique due to the presence of both cycloheptyl and methoxy groups, which confer specific steric and electronic properties. These features may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-cycloheptyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H23NO3/c1-19-13-10-7-11-14(20-2)15(13)16(18)17-12-8-5-3-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18)

InChI Key

BUVORGHVHAIXDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.